molecular formula C14H11ClN4OS B12053399 3-(3-chlorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione CAS No. 478254-98-7

3-(3-chlorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

Cat. No.: B12053399
CAS No.: 478254-98-7
M. Wt: 318.8 g/mol
InChI Key: ZEMFQZVLHKAFSP-LZYBPNLTSA-N
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Description

3-(3-chlorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione typically involves the reaction of 3-chlorobenzaldehyde with 5-methylfuran-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the intermediate Schiff base, which is then cyclized to yield the final triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced triazole derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

3-(3-chlorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione
  • 3-(3-chlorophenyl)-4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione
  • 3-(3-chlorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-one

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione lies in its specific structural features, such as the combination of the chlorophenyl group and the methylfuran moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

478254-98-7

Molecular Formula

C14H11ClN4OS

Molecular Weight

318.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H11ClN4OS/c1-9-5-6-12(20-9)8-16-19-13(17-18-14(19)21)10-3-2-4-11(15)7-10/h2-8H,1H3,(H,18,21)/b16-8+

InChI Key

ZEMFQZVLHKAFSP-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=CC=C(O1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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